molecular formula C58H84N10O6 B11713293 N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)

N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)

Cat. No.: B11713293
M. Wt: 1017.3 g/mol
InChI Key: FNSBILDQPNZZDW-UHFFFAOYSA-N
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Description

3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA is a complex organic compound characterized by its unique structure, which includes multiple diethylaminoethoxy groups attached to a fluorenylidene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA involves multiple steps. One of the key intermediates in the synthesis is 2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one, which can be prepared through the oxygenation of fluorene, followed by nitration, reduction, and diazotization . The final compound is obtained by reacting this intermediate with appropriate hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as filtration and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene groups to fluorenyl groups.

    Substitution: The diethylaminoethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like diethanolamine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenylidene compounds .

Scientific Research Applications

3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cell signaling pathways and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA is unique due to its complex structure and the presence of multiple diethylaminoethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C58H84N10O6

Molecular Weight

1017.3 g/mol

IUPAC Name

1-[[2,7-bis[2-(diethylamino)ethoxy]fluoren-9-ylidene]amino]-3-[6-[[[2,7-bis[2-(diethylamino)ethoxy]fluoren-9-ylidene]amino]carbamoylamino]hexyl]urea

InChI

InChI=1S/C58H84N10O6/c1-9-65(10-2)31-35-71-43-21-25-47-48-26-22-44(72-36-32-66(11-3)12-4)40-52(48)55(51(47)39-43)61-63-57(69)59-29-19-17-18-20-30-60-58(70)64-62-56-53-41-45(73-37-33-67(13-5)14-6)23-27-49(53)50-28-24-46(42-54(50)56)74-38-34-68(15-7)16-8/h21-28,39-42H,9-20,29-38H2,1-8H3,(H2,59,63,69)(H2,60,64,70)

InChI Key

FNSBILDQPNZZDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=NNC(=O)NCCCCCCNC(=O)NN=C4C5=C(C=CC(=C5)OCCN(CC)CC)C6=C4C=C(C=C6)OCCN(CC)CC)C=C(C=C3)OCCN(CC)CC

Origin of Product

United States

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